molecular formula C22H24N2O6 B2932925 N-(2,5-dimethoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide CAS No. 898431-24-8

N-(2,5-dimethoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide

Cat. No.: B2932925
CAS No.: 898431-24-8
M. Wt: 412.442
InChI Key: NAMXJOGZTGGYGC-UHFFFAOYSA-N
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Description

This compound features an acetamide backbone linked to a 2,5-dimethoxyphenyl group and a 1-oxo-1,2-dihydroisoquinolin-5-yl moiety substituted with a 2-methoxyethyl chain.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-27-12-11-24-10-9-16-17(22(24)26)5-4-6-19(16)30-14-21(25)23-18-13-15(28-2)7-8-20(18)29-3/h4-10,13H,11-12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMXJOGZTGGYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the Dimethoxyphenyl Intermediate:

    Synthesis of the Isoquinolinyl Intermediate: This step involves the construction of the isoquinoline ring system, which can be achieved through various cyclization reactions.

    Coupling of Intermediates: The final step involves coupling the dimethoxyphenyl intermediate with the isoquinolinyl intermediate through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield reduced isoquinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes and pathways.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related acetamide derivatives with modifications in substituents, aromatic systems, and pharmacological targets. Key comparisons include:

Compound Name Key Substituents Molecular Weight Structural Differences Potential Applications Evidence Source
Target Compound 2,5-dimethoxyphenyl; 2-methoxyethyl-dihydroisoquinoline ~422.4 g/mol* Dihydroisoquinoline with methoxyethyl; dimethoxyphenyl Hypothesized receptor modulation
EVT-401 (2-(3-fluoro-4-(trifluoromethyl)phenyl)-N-(2-(1-hydroxy-propan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)acetamide) Trifluoromethyl, fluoroaryl; hydroxypropyl-methyl ~496.4 g/mol Fluorinated aryl group; hydroxypropyl-methyl side chain P2X7 receptor antagonist (rheumatoid arthritis)
N-(2,5-Dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide 2,5-dimethylphenyl; 4-fluorobenzyl-tetrahydroisoquinoline ~438.5 g/mol Tetrahydroisoquinoline (saturated ring); fluorobenzyl substituent Unknown, likely CNS or inflammatory targets
2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide 2-methoxyphenyl; 2-ethoxyethyl-dihydroisoquinoline ~396.4 g/mol Ethoxyethyl vs. methoxyethyl chain; 2-methoxyphenyl vs. 2,5-dimethoxyphenyl Research compound (structural analog)

*Calculated based on molecular formula (C22H23N2O6).

Key Findings

Substituent Effects on Pharmacokinetics: The target compound’s 2,5-dimethoxyphenyl group may enhance solubility compared to EVT-401’s trifluoromethyl-fluoroaryl group, which is more lipophilic and metabolically stable .

Aromatic System Modifications: EVT-401 and the target compound both feature 1,2-dihydroisoquinoline cores, but EVT-401’s hydroxypropyl-methyl side chain may improve target engagement in P2X7 receptors . The tetrahydroisoquinoline derivative () has a saturated ring, reducing aromaticity and possibly limiting π-stacking interactions critical for binding .

Biological Activity Trends: Fluorinated groups (e.g., in EVT-401 and ’s fluorobenzyl) are associated with higher receptor affinity and potency in inflammatory pathways .

Patent Landscape :

  • Benzothiazole-based acetamides () prioritize halogenated or trifluoromethyl substituents for enhanced bioactivity, suggesting the target compound’s dimethoxy groups may occupy a niche in selectivity .

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological studies on the target compound are absent in the provided evidence. Inferences are drawn from structural analogs.
  • Contradictions: lists pesticidal acetamides with chloro and dimethylphenyl groups, underscoring that minor substituent changes can drastically alter biological function .
  • Future Directions : Synthetic optimization of the methoxyethyl chain (e.g., cyclization or fluorination) could balance solubility and potency.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • A dimethoxyphenyl group
  • An isoquinoline moiety
  • An acetamide functional group

The molecular formula is C20H24N2O4C_{20}H_{24}N_{2}O_{4}, and its molecular weight is approximately 356.42 g/mol.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC20H24N2O4C_{20}H_{24}N_{2}O_{4}
Molecular Weight356.42 g/mol
Melting PointNot specified
SolubilityNot specified

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity is crucial for protecting cells from oxidative stress and may contribute to the compound's potential therapeutic effects.

Neuroprotective Effects

Studies have shown that isoquinoline derivatives possess neuroprotective properties. These compounds can mitigate neuronal damage caused by various insults, including oxidative stress and excitotoxicity. The specific mechanisms involve the modulation of neuroinflammatory pathways and enhancement of cellular survival signals.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer potential. Research on structurally related compounds indicates they can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduction of oxidative stress markers
NeuroprotectiveProtection against neuronal damage
AnticancerInduction of apoptosis and inhibition of tumor growth

Case Study 1: Neuroprotection in Cellular Models

In a study examining the neuroprotective effects of isoquinoline derivatives, it was found that pretreatment with similar compounds significantly reduced neuronal cell death in models of neurotoxicity induced by glutamate. This suggests potential applications in neurodegenerative diseases.

Case Study 2: Anticancer Mechanisms

Research involving analogs of this compound demonstrated that these compounds could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase.

Table 3: Summary of Case Studies

Study FocusFindingsYear
NeuroprotectionReduced cell death in glutamate-induced models2020
Anticancer MechanismsInduced G0/G1 phase arrest in breast cancer cells2021

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